

# Biomarker analysis in Lepzacitinib clinical trials for atopic dermatitis

Author: BenchChem Technical Support Team. Date: December 2025



# Lepzacitinib in Atopic Dermatitis: A Comparative Biomarker Analysis

Wayne, PA – As the landscape of atopic dermatitis (AD) therapeutics continues to expand, **Lepzacitinib** (formerly ATI-1777), a topical "soft" Janus kinase (JAK) 1/3 inhibitor, is emerging as a promising agent with a favorable safety profile due to its minimal systemic absorption.[1][2] [3] This guide provides a comparative analysis of biomarker modulation in clinical trials of **Lepzacitinib** and other leading AD therapies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of biomarker-driven therapeutic assessment in AD.

### **Clinical Efficacy Overview**

**Lepzacitinib** has demonstrated clinical efficacy in reducing the signs and symptoms of atopic dermatitis in Phase 2 clinical trials. A summary of its performance against other key treatments is presented below.



| Treatment                          | Mechanism of<br>Action            | Trial    | Primary<br>Efficacy<br>Endpoint                               | Result                                                                        |
|------------------------------------|-----------------------------------|----------|---------------------------------------------------------------|-------------------------------------------------------------------------------|
| Lepzacitinib (ATI-<br>1777) 2% BID | Topical<br>JAK1/JAK3<br>inhibitor | Phase 2b | Percent change<br>from baseline in<br>EASI score at<br>week 4 | 69.7% reduction<br>(p=0.035 vs.<br>vehicle)[2][3][4]                          |
| Upadacitinib<br>30mg QD            | Oral selective<br>JAK1 inhibitor  | Phase 2b | Mean percent improvement from baseline in EASI score          | 69%<br>improvement                                                            |
| Abrocitinib<br>200mg QD            | Oral selective<br>JAK1 inhibitor  | Phase 2b | IGA score of<br>clear or almost<br>clear                      | Significantly greater proportion of patients achieved endpoint vs. placebo[5] |
| Dupilumab                          | IL-4/IL-13<br>inhibitor           | Phase 3  | -                                                             | Significant<br>improvements in<br>EASI and IGA<br>scores                      |
| Lebrikizumab                       | IL-13 inhibitor                   | Phase 2b | Percentage<br>change in EASI<br>from baseline                 | Dose-dependent statistically significant improvement vs. placebo[6]           |
| Tralokinumab                       | IL-13 inhibitor                   | Phase 3  | -                                                             | Significant<br>improvements in<br>EASI and IGA<br>scores                      |

## **Comparative Biomarker Analysis**



While specific biomarker data from **Lepzacitinib**'s clinical trials have not been publicly detailed, its mechanism as a potent JAK1 and JAK3 inhibitor allows for an inferred impact on key inflammatory pathways in atopic dermatitis.[7] The JAK-STAT signaling cascade is crucial for the activity of numerous cytokines implicated in AD pathogenesis.[8][9] By inhibiting JAK1 and JAK3, **Lepzacitinib** is expected to suppress the signaling of pro-inflammatory cytokines such as IL-4, IL-13, IL-22, and IL-31.[4][10]

This table compares the observed or inferred effects of **Lepzacitinib** and other AD therapies on key biomarkers.

| Biomarker                                     | Lepzacitinib<br>(Inferred) | Other JAK<br>Inhibitors (e.g.,<br>Upadacitinib) | Dupilumab<br>(Anti-IL-4/13) | Lebrikizumab<br>(Anti-IL-13) |
|-----------------------------------------------|----------------------------|-------------------------------------------------|-----------------------------|------------------------------|
| pSTAT3                                        | ļ                          | <b>↓</b>                                        | No direct effect            | No direct effect             |
| Serum TARC<br>(CCL17)                         | 1                          | 1                                               | 1                           | ↓[11]                        |
| Serum MDC<br>(CCL22)                          | <b>↓</b>                   | 1                                               | 1                           | ↓[11]                        |
| Serum IL-13                                   | ↓                          | <b>1</b>                                        | <b>↓</b>                    | ↓[11]                        |
| Serum IL-22                                   | <b>↓</b>                   | <b>↓</b>                                        | ļ                           | No direct effect             |
| Tissue Infiltrating<br>T-cells (Th2,<br>Th22) | 1                          | 1                                               | 1                           | 1                            |
| Epidermal<br>Hyperplasia                      | ↓                          | ↓[10]                                           | ļ                           | ļ                            |

## **Signaling Pathway and Experimental Workflows**

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.





#### Click to download full resolution via product page

Lepzacitinib's inhibition of the JAK-STAT signaling pathway.





Click to download full resolution via product page

Experimental workflow for biomarker analysis in AD clinical trials.

# Detailed Experimental Protocols Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines (e.g., IL-13, TARC/CCL17)

- Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-13) and incubated overnight.[12]
- Blocking: The plate is washed and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
- Sample Incubation: Patient serum samples and standards are added to the wells and incubated to allow the cytokine to bind to the capture antibody.
- Detection: A biotinylated detection antibody that binds to a different epitope on the cytokine is added, followed by streptavidin-horseradish peroxidase (HRP) conjugate.[12]
- Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
- Measurement: The reaction is stopped, and the absorbance is measured at 450 nm using a
  microplate reader. The concentration of the cytokine in the samples is determined by
  comparison to the standard curve.[13][14]

#### Flow Cytometry for T-cell Phenotyping

- Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
- Surface Staining: PBMCs are incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8, CLA for skinhoming T-cells).[15]



- Intracellular Staining (optional): For cytokine analysis, cells are stimulated in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with antibodies against intracellular cytokines (e.g., IL-4, IL-13, IFN-y).
- Data Acquisition: Stained cells are analyzed on a flow cytometer, where individual cells pass through a laser beam, and the scattered light and fluorescence signals are detected.
- Data Analysis: The data is analyzed using specialized software to quantify the frequency of different T-cell populations.[16]

# Immunohistochemistry (IHC) for Tissue Biomarkers (e.g., pSTAT3, CCL17)

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) skin biopsy samples are sectioned and mounted on microscope slides.
- Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded alcohol solutions.
- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
- Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.
- Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the target protein (e.g., rabbit anti-pSTAT3).
- Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit) is applied, followed by a chromogenic substrate to visualize the target protein.
- Counterstaining and Mounting: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
- Microscopic Analysis: The stained slides are examined under a microscope to assess the expression and localization of the biomarker within the skin tissue.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Aclaris Reports Phase 2b ATI-1777 Trial Outcomes for Atopic Dermatitis [synapse.patsnap.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Phase 2 and 3 Trials of JAK Inhibitors For Atopic Dermatitis: A Review [practicaldermatology.com]
- 6. Efficacy and Safety of Lebrikizumab, a High-Affinity Interleukin 13 Inhibitor, in Adults With Moderate to Severe Atopic Dermatitis: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lepzacitinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. JAK inhibitors in dermatology: the promise of a new drug class PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT Inhibitors in Atopic Dermatitis from Pathogenesis to Clinical Trials Results -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lebrikizumab Rapidly Lowers Inflammatory Biomarkers with Clinical Correlations in Moderate-to-Severe Atopic Dermatitis Olink® [olink.com]
- 12. ELISA for quantification of IL-13 in human serum. [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. stemcell.com [stemcell.com]
- 15. Evolution of pathologic T-cell subsets in atopic dermatitis from infancy to adulthood -PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid flow cytometric assay to detect CD4+ and CD8+ T-helper (Th) 0, Th1 and Th2 cells in whole blood and its application to study cytokine levels in atopic dermatitis before







and after cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Biomarker analysis in Lepzacitinib clinical trials for atopic dermatitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380203#biomarker-analysis-in-lepzacitinib-clinical-trials-for-atopic-dermatitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com